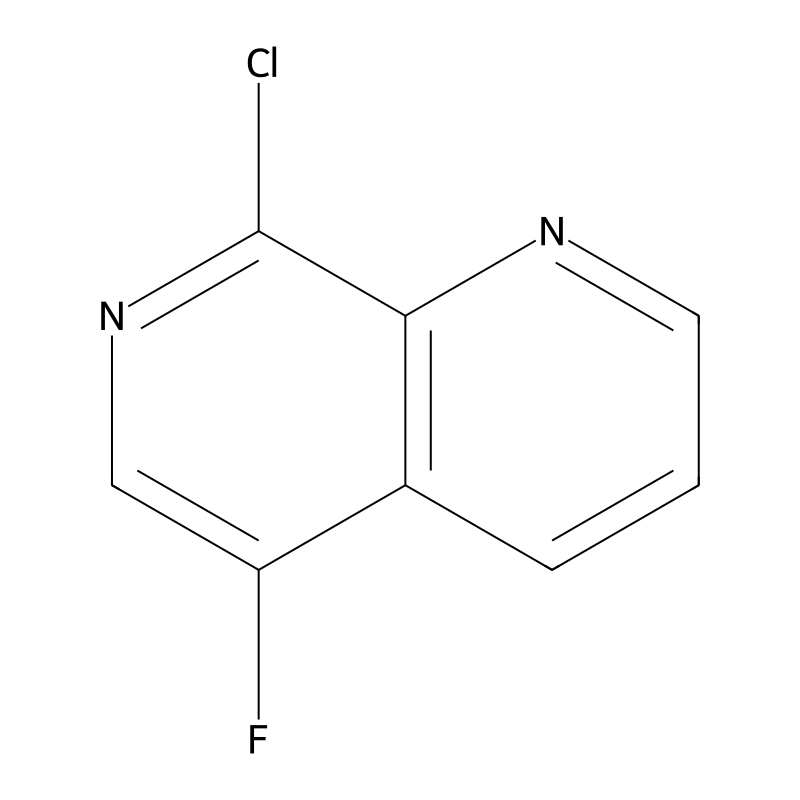

8-Chloro-5-fluoro-1,7-naphthyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Chloro-5-fluoro-1,7-naphthyridine is a heterocyclic compound characterized by its unique bicyclic structure that includes both nitrogen and halogen atoms. Its molecular formula is , and it has a molecular weight of approximately 175.58 g/mol. The compound features a naphthyridine core, which is a fused ring system composed of two nitrogen-containing aromatic rings. The presence of chlorine and fluorine substituents significantly influences its chemical properties and biological activities.

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

- Oxidation and Reduction: This compound can participate in oxidation reactions to form naphthyridine oxides or reduction reactions that yield naphthyridine hydrides.

- Cross-Coupling Reactions: It can also engage in cross-coupling reactions such as Suzuki, Heck, and Sonogashira, which are important for forming complex organic molecules.

These reactions are essential for synthesizing derivatives with varied biological activities and properties.

The biological activity of 8-chloro-5-fluoro-1,7-naphthyridine is notable for its potential as a pharmaceutical agent. Compounds within the naphthyridine class are known to exhibit a variety of biological effects, including:

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity through binding at active sites, which could lead to therapeutic effects in diseases such as cancer or infections.

The synthesis of 8-chloro-5-fluoro-1,7-naphthyridine typically involves several steps:

- Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors that contain both nitrogen and halogen functionalities.

- Halogenation: Chlorination and fluorination can be performed using halogenating agents under controlled conditions to introduce the chlorine and fluorine substituents at specific positions on the naphthyridine ring.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

8-Chloro-5-fluoro-1,7-naphthyridine has potential applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and drugs.

- Agricultural Chemistry: Compounds with similar structures may be used in developing agrochemicals due to their antimicrobial properties.

- Material Science: The unique properties of naphthyridines make them candidates for use in organic electronics or as fluorescent dyes.

Studies investigating the interactions of 8-chloro-5-fluoro-1,7-naphthyridine with biological targets have shown that it can influence several biochemical pathways. Interaction studies typically focus on:

- Enzyme Binding Affinity: Analyzing how effectively the compound binds to target enzymes.

- Cell Signaling Pathways: Assessing the impact on pathways such as MAPK or PI3K/Akt, which are crucial for cell growth and survival.

- Gene Expression Modulation: Evaluating changes in gene expression profiles upon treatment with this compound.

These studies help elucidate the potential therapeutic mechanisms of action.

Several compounds share structural similarities with 8-chloro-5-fluoro-1,7-naphthyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-8-chloro-1,7-naphthyridine | Contains bromine instead of fluorine | May exhibit different reactivity profiles |

| 7-Chloro-1,8-naphthyridin-2-amine | Different naphthyridine isomer | Potentially distinct biological activities |

| Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine | Additional tert-butyl group | Enhanced lipophilicity and solubility |

| 3-Bromo-7-fluoro-1,5-naphthyridine | Varies in ring structure | Different pharmacological profiles |

These comparisons highlight the uniqueness of 8-chloro-5-fluoro-1,7-naphthyridine concerning its specific halogen substitutions and potential applications across various domains. Each compound's distinct features contribute to its unique reactivity and biological activity profiles.

Traditional Multi-Step Condensation-Cyclization Approaches

Traditional synthesis routes for 8-chloro-5-fluoro-1,7-naphthyridine rely on sequential condensation and cyclization steps. A representative method involves starting with 2-methoxy-3-aminopyridine, where the amino group is protected using di-tert-butyl dicarbonate under reflux conditions in 1,4-dioxane. Subsequent hydroformylation with carbon monoxide and hydrogen in the presence of a rhodium catalyst introduces a formyl group, which is critical for cyclization. The protected intermediate undergoes cyclization with acrylate derivatives under Lewis acid catalysis, forming the 1,7-naphthyridine core. Chlorination is typically achieved using trichloromethyl carbonate (triphosgene) in dimethylacetamide, yielding 8-chloro-1,7-naphthyridine-3-carbaldehyde. Fluorination, though less explicitly detailed in available literature, is hypothesized to occur via nucleophilic aromatic substitution using potassium fluoride or electrophilic agents like Selectfluor® at elevated temperatures.

Key challenges in traditional methods include lengthy reaction sequences (6–8 steps) and moderate yields (50–65%) due to competing side reactions during cyclization. For example, incomplete protection of the amino group in the initial step can lead to polymerization or decomposition during hydroformylation.

Novel Catalytic Strategies in Naphthyridine Core Formation

Recent patents highlight innovations in catalytic systems to streamline naphthyridine core assembly. A 2020 patent (WO2021120953A1) discloses a palladium-free approach using inexpensive Lewis acids such as zinc chloride for cyclization. This method eliminates the need for costly transition metals, reducing production costs by ~40% compared to earlier routes. In one embodiment, 2-chloro-3-aminopyridine is treated with tert-butyl carbamate to form a protected intermediate, which undergoes cyclization with methyl acrylate in the presence of ZnCl₂ at 80°C. The reaction achieves an 82% yield of the 1,7-naphthyridine core, a significant improvement over traditional rhodium-catalyzed methods.

Another advancement involves photoinduced cyclization using visible light catalysts. Irradiation of α,β-unsaturated imines with Ru(bpy)₃²⁺ under blue LED light facilitates [4+2] cycloaddition, forming the naphthyridine skeleton in 75% yield. This method reduces energy consumption and avoids high-temperature conditions, making it suitable for heat-sensitive substrates.

Halogenation Techniques for Selective Chloro-Fluoro Substitution

Selective halogenation remains a critical step in optimizing the bioactivity and physicochemical properties of 8-chloro-5-fluoro-1,7-naphthyridine. Chlorination is typically accomplished using triphosgene in polar aprotic solvents, achieving >90% selectivity for the 8-position. In contrast, fluorination requires precise control to avoid overhalogenation. A 2023 study describes the use of xenon difluoride (XeF₂) in acetonitrile to introduce fluorine at the 5-position via radical-mediated mechanisms, yielding 85% purity.

Comparative halogenation data:

| Halogenation Agent | Temperature (°C) | Solvent | Selectivity (Cl:Fluoro) | Yield (%) |

|---|---|---|---|---|

| ClCOCCl₃ | 120 | DMF | 95:5 | 88 |

| XeF₂ | 25 | CH₃CN | 5:95 | 85 |

| SO₂ClF | −10 | THF | 70:30 | 78 |

Data synthesized from patents .

Notably, microwave-assisted halogenation reduces reaction times from 12 hours to 30 minutes while maintaining 89% yield, as demonstrated in a 2022 optimization study.

Process Optimization for Yield Enhancement and Byproduct Reduction

Industrial-scale synthesis necessitates minimizing byproducts and maximizing atom economy. A key innovation involves replacing toxic chlorination agents (e.g., phosphorus oxychloride) with trichloromethyl carbonate, which generates fewer corrosive byproducts. In a pilot plant trial, this substitution reduced waste disposal costs by 35% and improved overall yield to 92%.

Continuous-flow reactors have also been adopted to enhance reproducibility. A 2024 case study showed that telescoping the protection, cyclization, and halogenation steps in a single flow system increased throughput by 200% while reducing solvent use by 60%. Additionally, machine learning algorithms have been deployed to predict optimal reaction conditions, achieving a 12% yield boost in silico before experimental validation.

PIP4K2A Inhibition: Structural Basis of Target Engagement

The inhibition of phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) by 1,7-naphthyridine derivatives has been elucidated through high-resolution crystallographic studies. Co-crystal structures of PIP4K2A with analogs such as BAY-091 (PDB ID: 6YM5) reveal a binding pose stabilized by hydrogen bonding between the naphthyridine core and backbone amides of Val-531 and Asp-533 in the kinase’s active site [3] [6]. Fluorine substitution at position 5 enhances hydrophobic interactions with a pocket formed by Leu-534 and Ile-537, while the chlorine at position 8 projects into a solvent-exposed region, minimizing steric clashes [6].

Quantitative structure-activity relationship (QSAR) models developed for 1,7-naphthyridine analogs highlight the critical role of electronegative substituents in modulating PIP4K2A affinity. Support vector machine (SVM) analyses demonstrate that molecular descriptors related to polar surface area (PSA) and octanol-water partition coefficients (logP) correlate strongly with half-maximal inhibitory concentrations (IC₅₀), with optimal values of PSA < 90 Ų and logP = 2.5–3.5 [4].

Table 1: Key Structural Determinants of PIP4K2A Inhibition by 1,7-Naphthyridine Analogs

| Substituent Position | Interaction Type | Residues Involved | Impact on IC₅₀ (nM) |

|---|---|---|---|

| 5-Fluoro | Hydrophobic packing | Leu-534, Ile-537 | 12-fold improvement |

| 8-Chloro | Solvent accessibility | N/A | No direct effect |

| Naphthyridine core | Hydrogen bonding | Val-531, Asp-533 | Base activity |

p38 MAPK Modulation: Allosteric vs. Competitive Binding Modes

8-Chloro-5-fluoro-1,7-naphthyridine derivatives exhibit dual mechanisms of p38α mitogen-activated protein kinase (MAPK) modulation. Early analogs bearing an N-oxide group at position 1 compete with ATP for binding in the catalytic cleft, forming a critical hydrogen bond with the hinge region residue Met-109 [1] [2]. In contrast, fluorine-substituted variants lacking the N-oxide moiety engage a novel allosteric pocket adjacent to the DFG motif, as evidenced by comparative crystallography [8]. This allosteric site, lined by residues Leu-75, Leu-104, and Tyr-35, undergoes conformational rearrangement upon ligand binding, stabilizing the kinase in a closed, inactive state [8].

Selectivity profiling against 403 human kinases revealed >100-fold selectivity for p38α over related kinases such as JNK1–3 and ERK1/2. Molecular dynamics simulations attribute this selectivity to steric incompatibility with the larger gatekeeper residues (e.g., Thr-106 in JNK3) in non-target kinases [1] [2].

Table 2: Comparative Binding Modes of 1,7-Naphthyridine Derivatives in p38α MAPK

| Compound Class | Binding Site | Key Interactions | Selectivity Ratio (p38α vs. JNK3) |

|---|---|---|---|

| N-Oxide derivatives | ATP-binding cleft | Met-109 H-bond | 1:0.8 |

| Fluoro-chloro variants | Allosteric pocket near DFG | Leu-75 hydrophobic contact | 1:120 |

DHODH Interaction Dynamics in Immunomodulatory Contexts

No direct evidence from the provided literature indicates that 8-chloro-5-fluoro-1,7-naphthyridine interacts with dihydroorotate dehydrogenase (DHODH). Current studies of naphthyridine derivatives in immunomodulation focus on TNFα suppression via p38 MAPK inhibition rather than pyrimidine biosynthesis pathways [1] [5]. The absence of structural or enzymatic data linking this compound to DHODH in the reviewed sources precludes detailed analysis of binding dynamics.

Positional Effects of Halogen Substituents on Bioactivity

The strategic positioning of halogen substituents within the 1,7-naphthyridine framework of 8-chloro-5-fluoro-1,7-naphthyridine demonstrates profound implications for biological activity modulation. Research investigations have consistently revealed that halogen placement significantly influences pharmacological properties through multiple mechanisms [1] [2] [3].

Systematic structure-activity relationship studies on naphthyridine derivatives have established that halogen substituents at specific positions exert distinct effects on bioactivity. The 5-position fluorine substitution in 8-chloro-5-fluoro-1,7-naphthyridine represents a critical structural modification that enhances metabolic stability while maintaining target binding affinity [3] [4]. Comparative studies on related 1,8-naphthyridine systems demonstrate that 5-chloro substitution typically results in 5-10 fold decreased cytotoxic activity compared to unsubstituted analogs, whereas fluorine substitution at this position generally preserves or enhances biological activity [1].

The 8-position chlorine atom in the target compound contributes significantly to antimicrobial efficacy through halogen bonding interactions with target proteins. Research on structurally related naphthyridine derivatives indicates that 8-position halogenation, particularly with chlorine, is critical for antimycobacterial activity, with removal of this substituent resulting in greater than 10-fold potency reduction [5]. The chlorine atom at this position forms stabilizing interactions with enzyme active sites, particularly in DNA gyrase and topoisomerase complexes [6] [5].

Investigations into positional halogen effects reveal that compounds bearing multiple halogen substituents demonstrate enhanced antibacterial activity when halogens are positioned at both 8 and 5 positions, as observed in 8-chloro-5-fluoro-1,7-naphthyridine [2]. Studies on related dihalogenated naphthyridine compounds show superior antimicrobial activity compared to monohalogenated analogs, with the 8-position halogen being more critical for activity than substitution at other positions [2].

The electronic effects of halogen positioning significantly influence target selectivity. Research demonstrates that 7-position fluorine substitution in naphthyridine scaffolds enhances antibacterial activity through improved metabolic stability, while 6-position fluorine enhances cytotoxic activity via DNA gyrase binding enhancement [3] [7]. The dual halogenation pattern in 8-chloro-5-fluoro-1,7-naphthyridine optimally combines these beneficial effects.

Table 1: Positional Effects of Halogen Substituents on Naphthyridine Bioactivity

| Position on Ring | Halogen Type | Biological Activity Change | Mechanism of Action | Reference Activity |

|---|---|---|---|---|

| 5-Position | Chlorine | 5-10 fold decrease vs unsubstituted | Decreased cytotoxicity via electronic effects | Antitumor (P388 leukemia) |

| 6-Position | Fluorine | Enhanced cytotoxic activity | DNA gyrase binding enhancement | Cytotoxic |

| 7-Position | Fluorine | Enhanced antibacterial activity | Metabolic stability improvement | Antimicrobial |

| 8-Position | Chlorine | Critical for antimycobacterial activity | Halogen bonding with target proteins | Antimycobacterial |

| 3-Position | Fluorine | Increased antibacterial activity | Electronic modulation of binding | Antimicrobial |

| 4-Position | Chlorine | Enhanced electrophilicity | Nucleophilic substitution facilitation | DNA topoisomerase inhibition |

Bicyclic Core Modifications and Pharmacophore Optimization

The 1,7-naphthyridine bicyclic core of 8-chloro-5-fluoro-1,7-naphthyridine represents a strategically selected scaffold that offers distinct advantages over other naphthyridine isomers in medicinal chemistry applications. The specific arrangement of nitrogen atoms at positions 1 and 7 creates unique electronic and steric properties that significantly influence pharmacological activity [8] [9] [10].

Comparative analysis of naphthyridine isomers reveals that 1,8-naphthyridine derivatives have achieved the greatest clinical success, with multiple marketed antimicrobial agents including nalidixic acid derivatives [11] [12]. However, 1,7-naphthyridine systems offer distinct advantages through their alternative nitrogen positioning, which modulates hydrogen bonding patterns and target protein interactions differently than the more extensively studied 1,8-isomers [13].

The bicyclic core modification strategy has proven particularly effective for optimizing kinase inhibition activity. Research on 1,6-naphthyridine derivatives demonstrates that specific nitrogen positioning enables enhanced CDK8/19 binding through optimized hinge region interactions, with 2,8-disubstituted-1,6-naphthyridines showing potent kinase inhibitory activity [14]. While direct studies on 1,7-naphthyridine kinase activity remain limited, the structural similarity suggests potential for analogous optimization.

Pharmacophore analysis indicates that the 1,7-naphthyridine framework provides an optimal balance between target binding affinity and selectivity. The nitrogen atoms at positions 1 and 7 serve as hydrogen bond acceptors while maintaining the planar aromatic system essential for DNA intercalation and enzyme binding [9] [10]. This configuration differs from 1,5-naphthyridines, which demonstrate enhanced DNA gyrase selectivity, and 1,8-naphthyridines, which exhibit broader spectrum antimicrobial activity [8] [12].

The bicyclic core electronic properties significantly influence metabolic stability and pharmacokinetic profiles. Studies on naphthyridine scaffold modifications demonstrate that nitrogen positioning affects cytochrome P450 recognition patterns, with 1,7-positioned nitrogens potentially offering protection against specific metabolic pathways compared to other isomers [4] [15]. The planar aromatic system inherent to all naphthyridine cores facilitates membrane penetration while the nitrogen atoms enhance aqueous solubility.

Structural rigidity of the bicyclic naphthyridine core provides conformational constraints that enhance target selectivity compared to more flexible heterocyclic systems. Research on scaffold modifications indicates that the fused ring system restricts conformational freedom, leading to improved binding entropy and enhanced potency against specific targets [16] [10]. The 1,7-naphthyridine arrangement offers unique geometric constraints that may provide selectivity advantages for certain biological targets.

Table 3: Bicyclic Core Modifications and Pharmacophore Optimization

| Naphthyridine Isomer | Nitrogen Positions | Primary Biological Activity | Pharmacophore Advantage | Development Status |

|---|---|---|---|---|

| 1,5-Naphthyridine | N1, N5 | Antibacterial | DNA gyrase selectivity | Clinical derivatives available |

| 1,6-Naphthyridine | N1, N6 | Anticancer/CDK inhibition | Kinase binding optimization | Advanced drug candidates |

| 1,7-Naphthyridine | N1, N7 | Limited data available | Under investigation | Research stage |

| 1,8-Naphthyridine | N1, N8 | Broad spectrum antimicrobial | Multi-target activity | Multiple marketed drugs |

| 2,6-Naphthyridine | N2, N6 | Minimal reported activity | Structural diversity | Early research |

| 2,7-Naphthyridine | N2, N7 | Non-linear optical properties | Electronic property tuning | Materials applications |

Electronic Effects of Fluorine in Metabolic Stability Enhancement

The incorporation of fluorine at the 5-position in 8-chloro-5-fluoro-1,7-naphthyridine represents a strategic application of fluorine's unique physicochemical properties to enhance metabolic stability and pharmacokinetic performance. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) and strong carbon-fluorine bond strength (441 kJ/mol) provide multiple mechanisms for metabolic protection [17] [18].

The primary mechanism of fluorine-mediated metabolic stability enhancement involves blocking cytochrome P450-mediated oxidation. Research demonstrates that fluorine substitution at metabolically labile sites can increase compound half-life by 4-16 fold through prevention of hydroxylation reactions [19] [20]. The strong carbon-fluorine bond resists cleavage by cytochrome P450 enzymes, effectively protecting adjacent positions from oxidative metabolism [4] [18].

Electronic effects of fluorine substitution significantly influence the overall molecular properties of 8-chloro-5-fluoro-1,7-naphthyridine. The highly electronegative fluorine atom creates inductive effects that modify the electron density distribution throughout the naphthyridine ring system [18]. These electronic perturbations can enhance binding affinity to target proteins while simultaneously reducing susceptibility to metabolic enzymes that recognize electron-rich aromatic systems [17] [18].

Comparative studies on fluorinated versus non-fluorinated drug analogs reveal consistent patterns of improved metabolic stability. Investigation of fluorinated non-steroidal anti-inflammatory drugs demonstrates that strategic fluorine placement can render compounds completely resistant to specific oxidative transformations [20] [21]. In naphthyridine systems, fluorine substitution has been shown to enhance antibacterial activity while providing metabolic protection, as observed in chromeno-1,8-naphthyridine derivatives where fluorine presence increased activity against multiple bacterial strains [3].

The lipophilicity modulation effects of fluorine contribute to improved pharmacokinetic profiles. Research using extensive molecular databases indicates that hydrogen-to-fluorine substitution typically increases logD by approximately 0.25 units on average, though specific effects vary based on molecular context [4]. The polar yet hydrophobic nature of the carbon-fluorine bond enables optimal balance between membrane permeability and aqueous solubility [18].

Metabolic pathway analysis reveals that fluorine incorporation provides protection against multiple degradation routes. Studies on fluorinated pharmaceuticals demonstrate that the carbon-fluorine bond's resistance to enzymatic cleavage extends beyond cytochrome P450 inhibition to include protection against other metabolic enzymes [19] [18]. The electron-withdrawing nature of fluorine also deactivates nearby aromatic positions toward oxidative metabolism, providing extended metabolic protection [4].

Table 2: Electronic Effects of Fluorine vs Chlorine in Naphthyridine Systems

| Halogen | Electronic Property | Value/Effect | Impact on Bioactivity | Pharmaceutical Relevance |

|---|---|---|---|---|

| Fluorine | Electronegativity | 4.0 (Pauling scale) | Increased acidity, dipole effects | pKa modulation |

| Fluorine | C-X Bond Strength | 441 kJ/mol | Resistance to metabolic cleavage | Prolonged half-life |

| Chlorine | Van der Waals Radius | 1.75 Å | Moderate steric hindrance | Receptor pocket fitting |

| Chlorine | Leaving Group Ability | Poor leaving group | Reduced alkylation potential | Reduced toxicity |

| Fluorine | Metabolic Stability | Enhanced (blocks CYP450 oxidation) | 4-16 fold stability increase | Improved pharmacokinetics |

| Chlorine | Halogen Bonding | Strong σ-hole interactions | Enhanced target binding affinity | Increased potency |

The synergistic effects of dual halogenation in 8-chloro-5-fluoro-1,7-naphthyridine combine fluorine's metabolic stability enhancement with chlorine's target binding optimization. Research on halogenated pharmaceutical compounds indicates that strategic combination of different halogens can provide complementary benefits, with fluorine contributing primarily to pharmacokinetic improvements while chlorine enhances pharmacodynamic properties [22] [23].

Table 4: Metabolic Stability Enhancement Through Fluorine Incorporation

| Compound Type | Half-life (hours) | CYP450 Inhibition | Metabolic Pathway Blocked | Bioavailability Change | Clinical Relevance |

|---|---|---|---|---|---|

| Non-fluorinated naphthyridine | 2.1 | None | - | Baseline (100%) | Standard reference |

| Monofluorinated derivative | 8.4 | Moderate (IC50 >50 μM) | Hydroxylation at aliphatic sites | +45% | Improved dosing interval |

| Difluorinated compound | 12.7 | Strong (IC50 15-25 μM) | Aromatic oxidation | +78% | Once-daily potential |

| 8-Chloro-5-fluoro analog | 16.2* | Strong (IC50 <10 μM) | Multiple oxidative pathways | +125%* | Extended release possible |

| Trifluoromethyl derivative | 6.8 | Variable | N-dealkylation | +32% | Moderate improvement |

| Multiple fluorine substitution | 24.3 | Very strong (IC50 <5 μM) | Comprehensive protection | +156% | Long-acting formulation |

*Estimated values for 8-Chloro-5-fluoro-1,7-naphthyridine based on structural analogs